Wheat flour is derived from milling wheat grains. The milling process involves grinding the grain into a fine powder while separating the bran and germ from the endosperm. The nutritional composition of wheat flour varies depending on the type of wheat used and the milling process applied.
Wheat flour can be classified into several categories based on protein content:
The synthesis of wheat flour involves several steps:
The milling process can be categorized into two main methods:
Wheat flour primarily consists of carbohydrates, proteins, lipids, vitamins, and minerals. The molecular structure of its main components includes:
The average molecular weight of gluten proteins varies but can be substantial due to their polymeric nature. Amylose has a linear structure while amylopectin is branched.
Wheat flour undergoes various chemical reactions during baking:
The Maillard reaction typically occurs at temperatures above 140°C (284°F), resulting in the formation of complex flavor compounds.
The mechanism by which wheat flour functions in baking involves several processes:
The optimal hydration level for developing gluten is around 60-65% water relative to the weight of the flour.
Wheat flour has numerous scientific applications beyond its culinary uses:
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